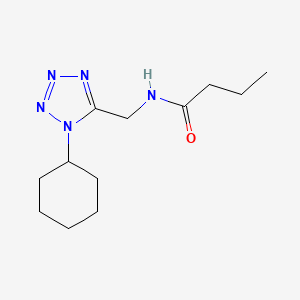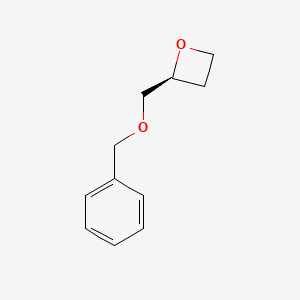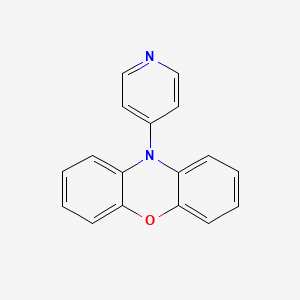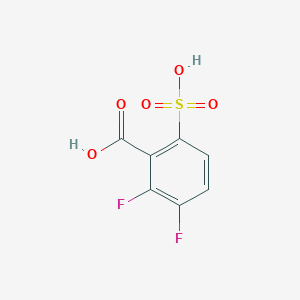
2,3-Difluoro-6-sulfobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-6-sulfobenzoic acid is an organic compound with the molecular formula C7H4F2O5S It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2 and 3, and a sulfonic acid group is attached at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-sulfobenzoic acid typically involves the introduction of fluorine atoms and a sulfonic acid group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The sulfonic acid group can be introduced through sulfonation using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes:
- Fluorination of a benzoic acid derivative.
- Sulfonation of the fluorinated intermediate.
- Purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-6-sulfobenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the electron-withdrawing fluorine and sulfonic acid groups.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group or other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Nucleophilic Substitution: Products include substituted benzoic acids with various nucleophiles.
Reduction: Products include sulfonyl derivatives or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-6-sulfobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-6-sulfobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The fluorine atoms and sulfonic acid group can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Difluorobenzoic acid: Lacks the sulfonic acid group, making it less polar and potentially less reactive in certain chemical reactions.
2,6-Difluorobenzoic acid: Has fluorine atoms at different positions, leading to different electronic and steric effects.
3,4-Difluorobenzoic acid: Similar fluorination pattern but lacks the sulfonic acid group.
Uniqueness
2,3-Difluoro-6-sulfobenzoic acid is unique due to the combination of fluorine atoms and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased acidity, enhanced reactivity in electrophilic and nucleophilic substitution reactions, and potential biological activity.
Eigenschaften
CAS-Nummer |
887584-90-9 |
|---|---|
Molekularformel |
C7H4F2O5S |
Molekulargewicht |
238.17 g/mol |
IUPAC-Name |
2,3-difluoro-6-sulfobenzoic acid |
InChI |
InChI=1S/C7H4F2O5S/c8-3-1-2-4(15(12,13)14)5(6(3)9)7(10)11/h1-2H,(H,10,11)(H,12,13,14) |
InChI-Schlüssel |
QRRFYVNEBLUWDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)F)C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


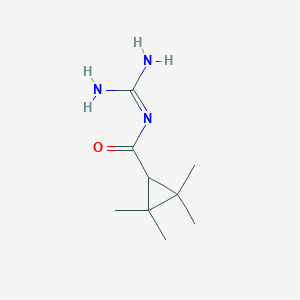
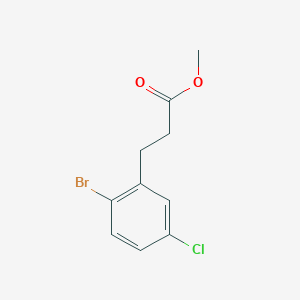
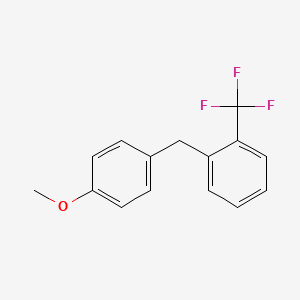
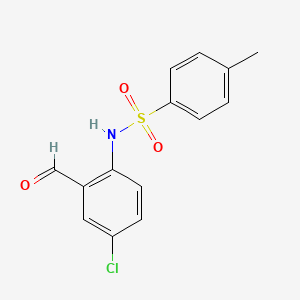
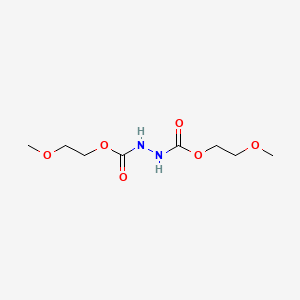
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)


